molecular formula C11H11ClN2O2S B2436199 1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 2031258-60-1

1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2436199
CAS No.: 2031258-60-1
M. Wt: 270.73
InChI Key: MHVZATJLMKCQFY-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1H-pyrazole-5-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, which is further substituted with a phenylethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)-1H-pyrazole-5-sulfonyl chloride can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by sulfonylation. One common method involves the reaction of 1-(2-phenylethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced reactors and purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using

Properties

IUPAC Name

2-(2-phenylethyl)pyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c12-17(15,16)11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVZATJLMKCQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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